molecular formula C7H5Cl2F2NO B1410005 3,5-Dichloro-2-(difluoromethoxy)aniline CAS No. 1807184-07-1

3,5-Dichloro-2-(difluoromethoxy)aniline

Cat. No.: B1410005
CAS No.: 1807184-07-1
M. Wt: 228.02 g/mol
InChI Key: OKVLEBNECPGMGG-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-(difluoromethoxy)aniline is an organic compound characterized by the presence of chlorine and fluorine atoms attached to an aniline ring. This compound is notable for its applications in various fields, including chemical synthesis and industrial processes. Its molecular formula is C7H5Cl2F2NO, and it has a molecular weight of approximately 228.02 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-(difluoromethoxy)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available aniline derivatives.

    Chlorination: The aniline derivative undergoes chlorination to introduce chlorine atoms at the 3 and 5 positions of the benzene ring.

    Methoxylation: The next step involves the introduction of a difluoromethoxy group at the 2 position. This can be achieved through a nucleophilic substitution reaction using appropriate reagents such as difluoromethyl ether.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like hydroxyl or alkoxy groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Hydroxyl or alkoxy-substituted anilines.

Scientific Research Applications

3,5-Dichloro-2-(difluoromethoxy)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for its effects on specific biological targets.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism by which 3,5-Dichloro-2-(difluoromethoxy)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can inhibit or activate specific pathways, leading to desired biological or chemical outcomes.

Comparison with Similar Compounds

    3,5-Dichloroaniline: Lacks the difluoromethoxy group, making it less reactive in certain chemical reactions.

    2,4-Dichloroaniline: Differently substituted, leading to variations in reactivity and applications.

    3,4-Dichloroaniline: Another isomer with distinct chemical properties and uses.

Uniqueness: 3,5-Dichloro-2-(difluoromethoxy)aniline is unique due to the presence of both chlorine and difluoromethoxy groups, which confer specific reactivity and stability. This makes it particularly valuable in synthetic chemistry and industrial applications where such properties are desired.

Properties

IUPAC Name

3,5-dichloro-2-(difluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2F2NO/c8-3-1-4(9)6(5(12)2-3)13-7(10)11/h1-2,7H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVLEBNECPGMGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)OC(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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